molecular formula C21H20O6 B2976303 ethyl 2-((3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate CAS No. 610762-56-6

ethyl 2-((3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate

Cat. No.: B2976303
CAS No.: 610762-56-6
M. Wt: 368.385
InChI Key: KFWDSYALFHTFRZ-UHFFFAOYSA-N
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Description

Ethyl 2-((3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate is a chromene-based compound featuring a 4-oxo-4H-chromen core substituted with a 2-methoxyphenyl group at position 3, a methyl group at position 2, and an ethoxyacetate moiety at position 7. Chromene derivatives are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The structural complexity of this compound, particularly the ortho-methoxy substitution on the phenyl ring, may influence its electronic properties and intermolecular interactions .

Properties

IUPAC Name

ethyl 2-[3-(2-methoxyphenyl)-2-methyl-4-oxochromen-7-yl]oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O6/c1-4-25-19(22)12-26-14-9-10-16-18(11-14)27-13(2)20(21(16)23)15-7-5-6-8-17(15)24-3/h5-11H,4,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFWDSYALFHTFRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=C(O2)C)C3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-((3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate is a synthetic organic compound belonging to the chromenone family, characterized by its unique structure and potential biological activities. This article provides an overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a chromenone core structure with an ethoxyacetate side chain. The presence of methoxy and phenyl groups enhances its chemical reactivity and potential biological interactions.

Biological Activities

1. Antioxidant Activity:
Research indicates that coumarin derivatives, including those with chromenone structures, exhibit significant antioxidant properties. These compounds can scavenge free radicals, thereby reducing oxidative stress in biological systems. A study highlighted that modifications in the chromenone structure can enhance their antioxidant capacity, which is crucial for preventing cellular damage associated with various diseases .

2. Antimicrobial Properties:
this compound has been studied for its antimicrobial effects against a range of pathogens. The mechanism often involves inhibiting bacterial growth by disrupting cell membrane integrity or interfering with metabolic pathways. In vitro studies have shown promising results against both Gram-positive and Gram-negative bacteria .

3. Anticancer Activity:
The compound's potential as an anticancer agent has been explored in various studies. It has demonstrated cytotoxic effects on cancer cell lines, likely through the induction of apoptosis and inhibition of cell proliferation. Research suggests that the compound may target specific signaling pathways involved in tumor growth and metastasis .

The biological activity of this compound can be attributed to several mechanisms:

  • Free Radical Scavenging: The antioxidant properties are primarily due to the ability of the compound to donate electrons to free radicals, neutralizing them and preventing oxidative damage.
  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in microbial metabolism or cancer cell survival, leading to reduced viability of these cells.

Case Studies and Research Findings

StudyFindings
Niphakis et al. (2017)Identified protein targets for similar chromenone derivatives, demonstrating broad proteome engagement with minimal cytotoxicity .
ResearchGate Study (2015)Highlighted the antioxidant activity of coumarins, establishing a correlation between structure and activity .
MDPI Article (2022)Discussed the synthesis and biological evaluation of coumarin derivatives, emphasizing their potential in drug development .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

Ethyl 2-((3-(4-Chlorophenyl)-4-Oxo-4H-Chromen-7-Yl)Oxy)Acetate ()
  • Key Difference : The 2-methoxyphenyl group in the target compound is replaced with a 4-chlorophenyl group.
  • Impact :
    • Electronic Effects : The electron-withdrawing chlorine atom at the para position reduces electron density on the aromatic ring compared to the electron-donating methoxy group in the target compound. This may alter reactivity in electrophilic substitution reactions or binding affinity in biological systems.
    • Biological Activity : Chlorinated analogs are often associated with enhanced antimicrobial activity due to increased lipophilicity .
Ethyl {[3-(3,4-Dimethoxyphenyl)-4-Oxo-2-(Trifluoromethyl)-4H-Chromen-7-Yl]Oxy}Acetate ()
  • Key Difference : Incorporates a 3,4-dimethoxyphenyl group and a trifluoromethyl (CF₃) substituent at position 2.
  • Electron Donation: The dimethoxy substituents enhance electron density, which could stabilize charge-transfer interactions in photochemical applications .

Ester Group Modifications

Benzyl {[3-(2-Methoxyphenoxy)-2-Methyl-4-Oxo-4H-Chromen-7-Yl]Oxy}Acetate ()
  • Key Difference : Ethyl ester replaced with a benzyl ester.
  • Impact :
    • Solubility : The benzyl group increases molecular weight (446.455 vs. 384.38 for the target compound) and may reduce aqueous solubility.
    • Metabolic Stability : Benzyl esters are more prone to enzymatic hydrolysis than ethyl esters, affecting pharmacokinetics .
(3β)-Cholest-5-En-3-Yl {[3-(4-Ethoxyphenoxy)-2-Methyl-4-Oxo-4H-Chromen-7-Yl]Oxy}Acetate ()
  • Key Difference : Ethyl ester substituted with a steroidal cholest-5-en-3-yl group.
  • Impact :
    • Size and Hydrophobicity : The large steroidal moiety (C₄₇H₆₂O₇) drastically increases lipophilicity, making the compound suitable for lipid-based drug delivery systems.
    • Biological Targeting : Steroid conjugates may exhibit enhanced binding to hormone receptors .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for ethyl 2-((3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution. For example, coupling 7-hydroxy-4-methyl-2H-chromen-2-one with ethyl chloroacetate in dry DMF using anhydrous K₂CO₃ (1.0 equiv) at 80°C for 10 hours achieves 81–82% yield . Key variables include solvent choice (DMF enhances reactivity), temperature (prolonged heating reduces side products), and stoichiometry. A comparative analysis of yields under varying conditions is shown below:

MethodSolventTemp (°C)Time (h)Yield (%)
ConventionalDMF801081–82
Literature40

Discrepancies in yields (e.g., 81% vs. 40%) may arise from purification techniques (e.g., ethanol recrystallization vs. column chromatography) .

Q. Which spectroscopic techniques are critical for structural characterization, and what key data points validate the core structure?

  • Methodological Answer : X-ray crystallography (e.g., bond angles like C7—C8—H8 = 120.2°), NMR (¹H/¹³C), and IR are essential. For instance, crystallographic data from analogous coumarin derivatives (e.g., ethyl 2-[(2-oxo-2H-chromen-7-yl)-oxy]acetate) confirm planar chromen-4-one rings and ester group orientation . IR peaks at ~1740 cm⁻¹ indicate carbonyl (C=O) stretches, while ¹H NMR signals at δ 1.3–1.4 ppm (triplet) and δ 4.2–4.3 ppm (quartet) confirm the ethyl ester moiety .

Advanced Research Questions

Q. How can computational methods like molecular docking explain the bioactivity of coumarin derivatives, and what structural features enhance binding affinity?

  • Methodological Answer : Molecular docking studies (e.g., using AutoDock Vina) reveal that substituents like the 2-methoxyphenyl group improve hydrophobic interactions with target enzymes (e.g., cyclooxygenase-2). The acetoxy side chain at position 7 increases hydrogen bonding with residues like Arg120, as observed in chromen-4-one derivatives . Key parameters:

  • Docking Score : ≤−8.0 kcal/mol (strong binding).
  • Key Interactions : π-π stacking (aromatic rings), H-bonds (ester/carbonyl groups).

Q. How should researchers address contradictory data in biological activity, such as varying cytotoxicity across structurally similar derivatives?

  • Methodological Answer : Contradictions (e.g., cytotoxic IC₅₀ ranging from 10 μM to >100 μM) may arise from assay conditions (e.g., cell line specificity) or substituent effects. For example:

  • Electron-Withdrawing Groups (e.g., Cl at position 6): Enhance cytotoxicity by increasing electrophilicity .
  • Steric Hindrance (e.g., bulky 3-phenyl groups): Reduce activity by obstructing target binding .
    A systematic SAR approach with standardized assays (e.g., MTT on HepG2 cells) and controlled substituent variations is critical.

Q. What purification strategies resolve challenges in isolating polar coumarin-acetate hybrids, and how do solvent systems impact purity?

  • Methodological Answer : Polar derivatives require mixed solvent systems. Ethanol recrystallization (as in ) is effective for moderate-polarity compounds, while DMF/water fractional crystallization is used for highly polar analogs (e.g., hydrazide conjugates) . Purity validation via HPLC (≥95%) with C18 columns and MeOH:H₂O (70:30) mobile phase is recommended.

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